molecular formula C10H14O2 B7981280 5-Ethyl-2-methoxy-4-methylphenol

5-Ethyl-2-methoxy-4-methylphenol

Cat. No.: B7981280
M. Wt: 166.22 g/mol
InChI Key: IUMXZYKDLXMTNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-2-methoxy-4-methylphenol is an organic compound belonging to the class of phenols. It is characterized by the presence of an ethyl group, a methoxy group, and a methyl group attached to a benzene ring. This compound is known for its aromatic properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-methoxy-4-methylphenol can be achieved through several methods. One common method involves the alkylation of 2-methoxy-4-methylphenol with ethyl halides under basic conditions. The reaction typically uses a strong base like sodium hydroxide or potassium hydroxide to deprotonate the phenol, followed by the addition of an ethyl halide to introduce the ethyl group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process conditions are optimized to achieve efficient conversion rates.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-methoxy-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Saturated phenolic derivatives.

    Substitution: Halogenated phenols and other substituted phenolic compounds.

Scientific Research Applications

5-Ethyl-2-methoxy-4-methylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of various chemicals.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-methoxy-4-methylphenol involves its interaction with specific molecular targets. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also modulate the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-methylphenol: Lacks the ethyl group but shares similar aromatic properties.

    4-Methylguaiacol: Similar structure but with different substituents.

    Creosol: Another phenolic compound with similar functional groups.

Uniqueness

5-Ethyl-2-methoxy-4-methylphenol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its physical properties, such as boiling point and solubility, as well as its interaction with biological targets.

Properties

IUPAC Name

5-ethyl-2-methoxy-4-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-4-8-6-9(11)10(12-3)5-7(8)2/h5-6,11H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMXZYKDLXMTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1C)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.